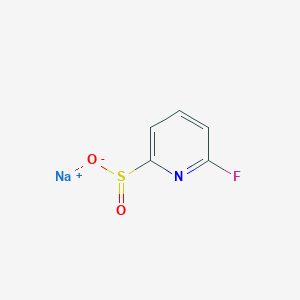
6-Amino-2-bromonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-bromonicotinonitrile is a chemical compound with the CAS Number: 1805270-30-7 . It has a molecular weight of 198.02 and its IUPAC name is this compound . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H, (H2,9,10) . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Corrosion Inhibition
6-Amino-2-bromonicotinonitrile derivatives have been studied for their corrosion inhibitive effects on different types of steel in corrosive environments. For instance, pyridine derivatives, which may include this compound or its structural analogs, have shown significant inhibition efficiency for N80 steel in hydrochloric acid (HCl), attributing to the adsorption and protective film formation on the metal surface. This application is crucial for extending the lifecycle of metals in industrial settings, reducing maintenance costs, and preventing catastrophic failures (Ansari, Quraishi, & Singh, 2015).
Antimicrobial Activities
Compounds synthesized from this compound have been explored for their antimicrobial properties. Such studies are pivotal for the discovery of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance. A notable example includes the synthesis of novel pyrido[2,3-d]pyrimidine derivatives starting from 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, which demonstrated effective antibacterial and antifungal activities (Behalo, 2008).
Organic Light-Emitting Diodes (OLEDs)
The compound has also found application in the synthesis of materials for organic light-emitting diodes (OLEDs). A study detailed the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide from 6-bromonicotinonitrile, which is utilized as a ligand material in blue phosphorescent OLED dopants. This research underscores the importance of this compound derivatives in the development of advanced materials for electronic applications (Zhou Yuyan, 2014).
Alzheimer's Disease Research
Furthermore, derivatives of this compound have been implicated in the research of Alzheimer's disease, particularly in the development of diagnostic tools. Compounds structurally related to this compound have been utilized in PET scans to identify the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application is critical for early diagnosis and monitoring the progression of this neurodegenerative disorder (Shoghi-Jadid et al., 2002).
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive compounds, including those with potential bronchodilation properties. For example, a synthetic pathway was demonstrated for nicotinonitriles with bronchodilation properties, highlighting the compound's utility in medicinal chemistry for developing new therapeutic agents (Soliman et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
6-amino-2-bromopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYUBLILWKLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)




![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)





